molecular formula C24H20FNO5 B3220346 N-Fmoc-2-fluoro-L-tyrosine CAS No. 1196146-72-1

N-Fmoc-2-fluoro-L-tyrosine

Cat. No.: B3220346
CAS No.: 1196146-72-1
M. Wt: 421.4 g/mol
InChI Key: SEGKKOBSITUXLR-QFIPXVFZSA-N
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Description

N-Fmoc-2-fluoro-L-tyrosine (CAS 1196146-72-1) is a protected, non-canonical amino acid extensively used as a critical building block in Fmoc solid-phase peptide synthesis (SPPS). This compound features a fluorine atom at the 2-position of the tyrosine aromatic ring, which can be exploited to modulate the electronic properties and biological activity of synthetic peptides. Its primary research value lies in its role as a precursor for the synthesis of sulfotyrosine-containing peptides, which are crucial for studying post-translational modifications. In a key methodology, the fluorosulfated tyrosine residue is incorporated into a peptide sequence via standard SPPS. The aromatic fluorosulfate group is stable under acidic cleavage conditions but can later be efficiently converted to the biologically active sulfotyrosine via a sulfur(VI) fluoride exchange (SuFEx) click reaction, a high-yielding process central to this strategy . Sulfotyrosine is a common post-translational modification that regulates critical biological processes such as leukocyte adhesion and chemotaxis, and is found in many peptides with therapeutic potential . With a molecular formula of C₂₄H₂₀FNO₅ and a molecular weight of 421.42 g/mol, this reagent is characterized by a high purity (≥97%) . To preserve its integrity, it should be stored at 4°C under an inert nitrogen atmosphere . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO5/c25-21-12-15(27)10-9-14(21)11-22(23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22,27H,11,13H2,(H,26,30)(H,28,29)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGKKOBSITUXLR-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001201439
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-fluoro-L-tyrosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196146-72-1
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-fluoro-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196146-72-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-fluoro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001201439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies for N Fmoc 2 Fluoro L Tyrosine and Analogues

Chemo-Enzymatic Synthesis Approaches for Fluorinated Tyrosine Derivatives

Chemo-enzymatic synthesis provides a powerful strategy for the production of fluorinated tyrosine derivatives, leveraging the high selectivity of enzymes with the versatility of chemical methods. This integrated approach is particularly advantageous for creating stereochemically pure amino acids. nih.govbeilstein-journals.org

Researchers have successfully prepared fully protected 3,5-difluorotyrosine (B1604624) (Fmoc-F₂Y(tBu)-OH) through a chemo-enzymatic process. nih.gov This methodology combines chemical synthesis steps with enzymatic resolutions or transformations to achieve high enantiomeric purity. While specific enzymatic steps for direct 2-fluorination of a tyrosine precursor to yield N-Fmoc-2-fluoro-L-tyrosine are less commonly detailed in readily available literature, the principles of chemo-enzymatic synthesis are well-established for similar aromatic amino acids. nih.gov These processes often involve enzymes like oxidases or transaminases to introduce or resolve chiral centers, ensuring the desired L-configuration of the final product. beilstein-journals.org For instance, engineered enzymes such as P450s have been utilized in the total synthesis of complex molecules, showcasing the potential for enzymatic catalysis in intricate synthetic pathways. beilstein-journals.org

Optimized Chemical Synthesis Routes for this compound

The direct chemical synthesis of this compound requires meticulous optimization of reaction pathways, with a strong focus on protecting group strategy, stereocontrol, and scalability.

Stereoselective Synthesis

Achieving high stereochemical purity is paramount in the synthesis of amino acid building blocks to ensure the correct conformation and biological activity of the final peptide. For 2-fluoro-L-tyrosine, stereoselectivity is often controlled through the use of chiral starting materials or asymmetric synthesis techniques.

One effective method involves starting with L-tyrosine and maintaining its stereochemistry throughout the synthetic sequence. Another approach is asymmetric synthesis, such as the phase-transfer catalytic (PTC) alkylation of a glycine (B1666218) equivalent in the presence of a chiral catalyst. mdpi.com This method has been successfully applied to produce various fluorinated aromatic amino acids with high enantiomeric purity. mdpi.com For instance, the synthesis of 2-[¹⁸F]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation resulted in a product with high enantiomeric purity (>99%). nih.gov

Scale-Up Considerations in Synthesis

The transition from laboratory-scale synthesis to larger-scale production presents several challenges, including reaction efficiency, purification methods, and cost-effectiveness. The synthesis of Fmoc-fluorosulfated tyrosine, a related analogue, has been successfully performed on a 5-gram scale and is considered amenable to further scaling up. nih.gov This suggests that similar multi-gram scale syntheses for this compound are feasible.

Developing economical methods is a key aspect of scale-up. This can involve optimizing precursor concentrations and automating synthesis procedures. nih.gov For radiolabeled compounds like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), automated synthesis modules are often employed to handle the radioactivity and ensure reproducibility, with purification sometimes achieved using cartridge-based methods instead of traditional HPLC to simplify the process. nih.govsnmjournals.org

Related Fluorinated Tyrosine Building Blocks (e.g., difluorotyrosine, fluorosulfate (B1228806) tyrosine) Synthesis

The synthetic methodologies developed for this compound are often applicable to a broader range of fluorinated tyrosine analogues, which serve as valuable tools in chemical biology and drug discovery.

3,5-Difluorotyrosine (F₂Y): The fully protected building block, Fmoc-F₂Y(tBu)-OH, has been efficiently prepared using a chemo-enzymatic approach. nih.gov The synthesis involves the protection of the α-amino group with Fmoc, followed by protection of the phenolic hydroxyl as a tert-butyl ether, and finally, ester hydrolysis to yield the desired carboxylic acid. nih.gov

Fluorosulfate Tyrosine (Y(OSO₂F)): A facile, one-step synthesis has been reported for Fmoc-fluorosulfated tyrosine (Fmoc-Y(OSO₂F)-OH). nih.gov This method involves reacting Fmoc-protected tyrosine with sulfuryl fluoride (B91410) gas in a biphasic solvent system, achieving a high yield of 96%. nih.gov This building block is stable and can be directly incorporated into peptides using standard Fmoc-SPPS protocols. nih.gov Another approach utilizes the crystalline reagent [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) for the synthesis of Fmoc-Tyrosine(OSF)-OH. stanford.edu

The following table provides an overview of the synthesis of these related building blocks:

CompoundSynthetic ApproachKey Reagents/StepsYieldReference
Fmoc-3,5-difluorotyrosine(tBu)-OHChemo-enzymaticFmoc protection, tBu ether formation, LiOH hydrolysis.24% overall from F₂Y nih.gov
Fmoc-fluorosulfate tyrosine-OHOne-step chemical synthesisFmoc-Tyr, sulfuryl fluoride gas, biphasic system.96% nih.gov
Fluorosulfate-L-tyrosine (FSY)Chemical synthesisSO₂F₂/borax method.88% nih.gov
2-[¹⁸F]Fluoro-L-tyrosineRegiospecific fluoro-de-stannylationDi-Boc-2-triethylstannyl-L-tyrosine ethylester, [¹⁸F]F₂.42.7% (non-radioactive) nih.gov
O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (FET)Two-step radiosynthesis[¹⁸F]fluoroethylation of L-tyrosine.~40% snmjournals.orgresearchgate.net

Incorporation into Peptides and Proteins

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, and the Fmoc/tBu strategy is a widely used approach. du.ac.in This method involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support. du.ac.increative-peptides.com The use of the base-labile Nα-Fmoc protecting group is central to this process. chempep.com

Coupling Efficiencies with N-Fmoc-2-fluoro-L-tyrosine

Research into the incorporation of similar modified amino acids, such as fluorosulfated tyrosine, has demonstrated that high coupling efficiencies can be achieved. For instance, in the synthesis of sulfotyrosine-containing peptides, a five-fold excess of the protected amino acid, pre-activated with HCTU/HOBt/DIPEA, was used for a coupling time of 30–60 minutes. nih.gov This suggests that with appropriate activation methods and coupling times, high incorporation efficiency of this compound can be expected.

Table 1: Representative Coupling Conditions in Fmoc-SPPS

ParameterConditionSource
Coupling ReagentHCTU/HOBt/DIPEA nih.gov
Amino Acid Excess5 equivalents nih.gov
Pre-activation Time30 minutes nih.gov
Coupling Time30–60 minutes nih.gov

This table provides a general example of coupling conditions that have been successfully used for modified tyrosine derivatives and may be applicable to this compound.

Compatibility with Fmoc-Based SPPS Protocols

The Fmoc protecting group is favored in SPPS due to its stability under acidic conditions and its facile removal by a base, typically a solution of piperidine (B6355638) in DMF. chempep.comslideshare.net The compatibility of this compound with these standard protocols is a key consideration for its use.

The Fmoc group is removed through a β-elimination mechanism induced by a secondary amine like piperidine. chempep.com The stability of the 2-fluoro-L-tyrosine side chain to these basic conditions is crucial. Generally, the C-F bond is stable, and the fluorinated aromatic ring is not expected to react under standard Fmoc deprotection conditions. Similarly, the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups is typically achieved with a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers. creative-peptides.com The fluorosulfate (B1228806) functional group, for example, has been shown to be stable under standard acidic cleavage conditions using a TFA/TIPS/H₂O cocktail. nih.gov This suggests that the 2-fluoro-L-tyrosine residue would also be stable during this final step.

However, it is important to note that certain side reactions can occur during Fmoc-SPPS, such as aspartimide formation, which can be influenced by the specific peptide sequence and reaction conditions. du.ac.in

Challenges and Optimization in Fluorinated Amino Acid Incorporation

The incorporation of fluorinated amino acids can sometimes lead to challenges that require optimization of the synthesis protocol. Poor solubility of the growing peptide chain, a phenomenon known as aggregation, can hinder both coupling and deprotection steps. researchgate.net This is a general challenge in SPPS, but the altered polarity introduced by fluorination could potentially exacerbate this issue in certain sequences.

Furthermore, the quality of the Fmoc-amino acid derivative itself is paramount. The presence of impurities, such as the free amino acid or dipeptides, can lead to the incorporation of incorrect sequences. researchgate.netnih.gov Therefore, using highly pure this compound is essential for successful peptide synthesis.

Optimization strategies to overcome these challenges include:

Using specialized resins: Resins like 2-chlorotrityl chloride can be beneficial, especially for bulky C-terminal amino acids. du.ac.in

Modifying coupling conditions: Adjusting the type and concentration of coupling reagents and the reaction time can improve efficiency. iris-biotech.de

Employing microwave synthesis: Microwave-assisted SPPS can enhance reaction rates and help to overcome aggregation. nih.gov

Monitoring reactions: On-line monitoring of Fmoc deprotection and coupling reactions can help to ensure each step goes to completion. iris-biotech.de

Genetic Code Expansion for Site-Specific Protein Labeling

Genetic code expansion is a powerful technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs), like 2-fluoro-L-tyrosine, into proteins in living cells. nih.govnih.gov This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair that functions independently of the host's translational machinery. nih.govresearchgate.net

Development of Orthogonal tRNA/Aminoacyl-tRNA Synthetase Pairs

The core of genetic code expansion lies in the development of an orthogonal aaRS/tRNA pair. nih.govosti.gov This pair must meet two key criteria:

The orthogonal aaRS must specifically charge its cognate tRNA with the desired ncAA (in this case, 2-fluoro-L-tyrosine) and not with any of the 20 canonical amino acids.

The orthogonal tRNA must not be recognized by any of the endogenous aaRSs in the host organism.

The process often starts with an existing aaRS/tRNA pair from a different species, such as the tyrosyl-tRNA synthetase (TyrRS) and its tRNA from Methanocaldococcus jannaschii (Mj). researchgate.netnih.gov The active site of the MjTyrRS is then mutated to accommodate the ncAA of interest. This is typically followed by a selection process, often using fluorescence-activated cell sorting (FACS), to identify mutant synthetases that efficiently and specifically incorporate the ncAA in response to a nonsense codon, such as the amber stop codon (UAG). researchgate.netnih.gov

Table 2: Key Components for Genetic Code Expansion

ComponentFunctionSource
Orthogonal aaRSSpecifically charges the orthogonal tRNA with the ncAA. nih.govnih.gov
Orthogonal tRNADelivers the ncAA to the ribosome in response to a specific codon. nih.govnih.gov
Non-canonical Amino Acid (ncAA)The amino acid to be incorporated (e.g., 2-fluoro-L-tyrosine). nih.gov
Target Gene with Amber CodonThe gene of interest engineered to contain a UAG codon at the desired site of ncAA incorporation. nih.gov

Biosynthetic Pathways for Fluorinated Amino Acid Integration

Once an efficient orthogonal aaRS/tRNA pair is developed, the fluorinated amino acid must be supplied to the cell to be incorporated into the target protein. nih.gov This can be achieved by adding the ncAA to the cell culture medium. nih.gov The engineered aaRS then recognizes and activates the fluorinated amino acid, attaching it to the orthogonal tRNA. This charged tRNA is subsequently delivered to the ribosome, where it inserts the fluorinated amino acid at the position encoded by the amber codon in the mRNA of the target protein. researchgate.net

The efficiency of this process can be influenced by several factors, including the permeability of the cell membrane to the fluorinated amino acid and the intracellular concentration of the ncAA. In some cases, precursor-directed biosynthesis can be used, where a fluorinated precursor is fed to the cells and converted into the desired fluorinated amino acid by endogenous or engineered enzymes. nih.gov Another approach involves using auxotrophic strains that are unable to synthesize the natural amino acid, thereby increasing the incorporation rate of the fluorinated analog when it is supplied in the growth medium. nih.gov

Applications in Biophysical and Biochemical Research

Spectroscopic Probing of Biomolecular Systems

The introduction of 2-fluoro-L-tyrosine into proteins allows for their study using various spectroscopic techniques, with a particular emphasis on ¹⁹F NMR. nih.gov The ¹⁹F nucleus is highly suitable for such studies due to its 100% natural abundance, high sensitivity (83% relative to ¹H), and a large chemical shift range that is highly responsive to the local chemical environment. acs.orgucla.edu This makes it an excellent tool for observing subtle changes in protein structure and function.

Protein-Observed Fluorine-19 Nuclear Magnetic Resonance (NMR) Spectroscopy

Protein-observed fluorine-19 NMR (PrOF NMR) is a powerful technique for studying the structure, dynamics, and interactions of proteins. researchgate.net By incorporating a ¹⁹F-labeled amino acid like 2-fluoro-L-tyrosine, researchers can obtain relatively simple NMR spectra that provide detailed information about the local environment of the fluorine probe. researchgate.netacs.org This method is particularly advantageous for studying large proteins and complex biological systems. nih.gov

The chemical shift of the ¹⁹F nucleus in 2-fluoro-L-tyrosine is exquisitely sensitive to its surrounding environment. ucla.edu This sensitivity allows researchers to monitor changes in protein conformation and dynamics. nsf.gov For instance, studies on the E. coli ribonucleotide reductase have shown that different fluorine substitution patterns on the tyrosine ring can lead to multiple conformations of the aromatic ring within the protein. acs.org These conformational subtleties can be detected and characterized by ¹⁹F NMR, providing insights into the protein's structural flexibility. acs.org The analysis of fluorescence quenching in bone morphogenetic protein-2 upon interaction with a phytoestrogen also indicated conformational changes mediated by alterations in the polarity around tyrosine residues. nih.gov

Protein StudiedObservationImplicationReference(s)
E. coli Ribonucleotide ReductaseMultiple conformations of the fluorinated aromatic ring observed.The protein environment dictates the preferred conformation of the incorporated 2-fluoro-L-tyrosine. acs.org
Bone Morphogenetic Protein-2Alteration in polarity around tyrosine residues upon ligand binding.Ligand interaction induces conformational changes in the protein. nih.gov

PrOF NMR using 2-fluoro-L-tyrosine is a highly effective method for detecting and characterizing ligand binding events. acs.org Changes in the ¹⁹F NMR spectrum of a labeled protein upon the addition of a ligand can provide information on binding affinity, stoichiometry, and the location of the binding site. acs.orgnih.gov The simplicity of the ¹⁹F spectrum allows for the rapid screening of compound libraries to identify potential binders. nih.govnih.gov For example, this method has been successfully used to study the interaction of various small molecules with bromodomains, which are key targets in drug discovery. acs.org The high sensitivity of the ¹⁹F chemical shift allows for the detection of even weak binding events, which might be missed by other techniques. acs.org

System StudiedLigandsKey FindingReference(s)
Bromodomains (Brd4, BrdT, BPTF)(+)-JQ1, BI2536, Dinaciclib, TG101348, acetaminophenPrOF NMR with fluorinated aromatic amino acids is a sensitive method for detecting ligand binding and assessing selectivity. acs.org
Src homology 3 (SH3) domainProline-rich peptides¹⁹F NMR lineshape analysis can quantify the kinetics and thermodynamics of protein-peptide binding. nih.gov
Hsp90N in human cellsFluorinated and non-fluorinated compoundsIn-cell ¹⁹F NMR can detect ligand binding to intracellular targets and measure binding affinities through competition assays. acs.org

A significant advantage of using 2-fluoro-L-tyrosine in PrOF NMR is its ability to report on allosteric interactions. nih.gov Allostery, where binding at one site affects a distant site on the protein, is a crucial mechanism in biological regulation. A notable example is the study of the metalloregulatory protein MerR, where 2-fluoro-L-tyrosine was used as an NMR probe. nih.gov While the binding of different metal ions to the free protein caused only minor changes in the ¹⁹F chemical shifts, significant and distinct changes were observed in the DNA-bound state of MerR. nih.gov This revealed an allosteric network where the metal binding site communicates with the DNA binding domain. nih.gov In another study, 2-fluoro-L-tyrosine incorporated into the KIX domain of CBP/p300 was able to report on allosteric interactions with the MLL protein that were not observable with 3-fluoro-L-tyrosine labeling. nih.govnsf.gov

Protein SystemEffector/LigandObservationSignificanceReference(s)
MerRHg(II), Cd(II), Zn(II), DNAMetal binding induced distinct ¹⁹F chemical shift changes only in the DNA-bound state.Revealed an allosteric network between the metal and DNA binding sites. nih.gov
KIX domain of CBP/p300MLL protein2-fluoro-L-tyrosine reported on allosteric interactions not detected with 3-fluoro-L-tyrosine.Demonstrates the unique utility of 2-fluoro-L-tyrosine in probing specific allosteric events. nih.govnsf.gov

While challenging, the structural elucidation of membrane proteins is critical as they represent a major class of drug targets. uwm.edu ¹⁹F NMR, facilitated by the incorporation of probes like 2-fluoro-L-tyrosine, offers a powerful approach to study these proteins in a more native-like environment. mdpi.com Detergents are essential for solubilizing, purifying, and crystallizing membrane proteins, but their presence can also hinder high-quality crystal formation for X-ray crystallography. nih.gov NMR studies can provide structural and dynamic information in detergent micelles, nanodiscs, or even in cellular membranes. acs.orgmdpi.com Although specific examples focusing solely on N-Fmoc-2-fluoro-L-tyrosine for membrane protein structure determination are not abundant, the principles of PrOF NMR are applicable. The technique can be used to probe the local environment, conformational changes, and ligand interactions of membrane proteins. mdpi.comnih.gov For example, NMR studies have been used to investigate the transmembrane domains of proteins like bilitranslocase. researchgate.net

Chemical Shift Anisotropy (CSA) is a significant contributor to the transverse (T₂) relaxation of the ¹⁹F nucleus, which in turn affects the observed line widths in the NMR spectrum, especially at high magnetic fields. nih.gov Understanding the CSA of an incorporated ¹⁹F probe is therefore important for interpreting PrOF NMR data. nsf.gov The CSA of 2-fluoro-L-tyrosine has been measured and compared to that of the more commonly used 3-fluoro-L-tyrosine. nsf.gov Studies have shown that 2-fluoro-L-tyrosine has a slightly reduced CSA relative to 3-fluoro-L-tyrosine. nsf.gov This suggests that the line broadening due to CSA might be less severe for 2-fluoro-L-tyrosine, potentially making it a suitable probe for incorporation into large proteins where relaxation effects can be a major challenge. nih.govnsf.gov The asymmetry values of both 2-fluoro-L-tyrosine and 3-fluoro-L-tyrosine in the solid state suggest restricted side-chain motion in the crystalline form. nsf.gov

CompoundAnisotropy (δ) / ppmAsymmetry (η)Reference(s)
2-fluoro-L-tyrosineSlightly reduced compared to 3-fluoro-L-tyrosine> 0.4 nsf.gov
3-fluoro-L-tyrosine-> 0.4 nsf.gov

Fluorescence-Based Studies and Biosensor Development

The introduction of fluorine into tyrosine creates a sensitive probe for monitoring molecular environments. The inherent fluorescence of the tyrosine ring is modulated by the fluorine substituent, enabling detailed investigation of protein structure, function, and interactions.

Intrinsic Fluorophores in Peptide Probes

Intrinsic protein fluorescence typically originates from three aromatic amino acids: tryptophan, tyrosine, and phenylalanine, with tryptophan and tyrosine being the primary contributors. atlantis-press.compensoft.net The fluorescence of these residues is highly sensitive to their local microenvironment, including polarity, conformational changes, and binding events. pensoft.net this compound is used to incorporate 2-fluorotyrosine (2-FY) into peptides, which then serves as an intrinsic fluorescent probe.

The utility of 2-FY as a probe has been demonstrated in various systems. It can be site-specifically incorporated into enzymes, allowing researchers to study protein dynamics and function with high precision. acs.org For example, fluorotyrosine analogs have been used to create genetically encoded photoinduced electron transfer (PET) sensors. acs.org In these sensors, the fluorescence is effectively "switched" on or off depending on the protonation state of the fluorotyrosine's phenolic group, which is influenced by the local pH and electrostatic environment. acs.org Furthermore, while often studied with 19F NMR, 2-FY has been shown to report on allosteric protein-protein interactions that were not observable with other isomers like 3-fluorotyrosine, highlighting its unique sensitivity to subtle conformational changes. nih.gov

Förster Resonance Energy Transfer (FRET) Applications

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores—a donor and an acceptor—that are in close proximity, typically within 10 nm. nih.govyoutube.com The efficiency of this energy transfer is exquisitely sensitive to the distance between the two molecules, decreasing by the sixth power of the distance. nih.govyoutube.com This property makes FRET a "spectroscopic ruler" for measuring intramolecular and intermolecular distances in biological systems. youtube.com

For FRET to occur, the emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor. youtube.com A peptide or protein can be labeled with a FRET pair to monitor conformational changes or binding events that alter the distance between the donor and acceptor. nih.gov Although specific studies detailing the use of this compound in a FRET pair were not prominent in the reviewed literature, its defined fluorescence properties make it a viable candidate for such applications. By incorporating it into a peptide sequence alongside a suitable acceptor dye, it could function as a donor probe to report on peptide folding, enzyme-substrate interactions, or protein-protein association.

pH and Solvatochromic Sensitivity for Environmental Sensing

The fluorescence properties of certain molecules can be influenced by the polarity of the surrounding solvent, a phenomenon known as solvatochromism. mdpi.comnih.gov Additionally, probes containing ionizable groups can exhibit pH sensitivity, where their fluorescence changes with the protonation state of the molecule. nih.govresearchgate.net

2-fluorotyrosine, incorporated using its Fmoc-protected precursor, displays properties that are valuable for environmental sensing. The fluorine atom alters the acidity (pKa) of the phenolic hydroxyl group. acs.orgnih.gov This change in pKa makes its fluorescence quenching behavior dependent on pH, allowing it to function as a sensor for the local electrostatic environment within a protein. acs.org This principle has been applied in the design of PET sensors where the deprotonated (phenolate) form of a fluorinated tyrosine acts as an efficient PET donor, quenching fluorescence, while the protonated (phenol) form does not, leaving the fluorescence "on". acs.org

While primarily documented through 19F NMR studies, 2-fluorotyrosine also exhibits solvatochromic sensitivity. Comparative studies of fluorinated amino acid mimics in different solvents showed that the chemical shift of a 2-FY mimic responds to changes in solvent polarity, confirming its ability to sense its molecular environment. nih.gov

Bioconjugation Strategies and Site-Specific Labeling

This compound is primarily used in solid-phase peptide synthesis to build peptides containing 2-fluorotyrosine. Once incorporated, the fluorinated tyrosine residue can be a target for subsequent site-specific chemical modifications, or bioconjugation. Tyrosine is an attractive target for such labeling because it is relatively rare on protein surfaces, allowing for more controlled and homogenous product formation.

Mannich-Type Reactions

The Mannich-type reaction is a three-component reaction that can be used for the selective bioconjugation of tyrosine residues. This reaction involves an aldehyde, a substituted aniline, and the activated aromatic ring of tyrosine, resulting in the formation of a new carbon-carbon bond. This method has been used to attach functional moieties, such as fluorophores or synthetic peptides, to proteins like chymotrypsinogen. A key advantage is the potential to introduce two different functional groups in a single step. However, a significant challenge is the reaction's selectivity, as side reactions can occur with other nucleophilic residues like tryptophan and cysteine. The extent of these side reactions often depends on the specific protein being modified.

Summary of Mannich-Type Reaction for Tyrosine Bioconjugation
ComponentRoleSelectivity Issues
Tyrosine ResidueNucleophile (activated aromatic ring)Potential cross-reactivity with Tryptophan and Cysteine residues, depending on the protein.
AldehydeElectrophile precursor
Substituted AnilineAmine component for in-situ imine formation

Reactions with Diazonium Reagents

Aryl diazonium salts are reactive electrophiles that can modify tyrosine residues through an electrophilic aromatic substitution known as azo coupling. nih.govnih.gov This reaction forms a stable diazo bond, effectively linking the aryl group of the diazonium reagent to the tyrosine side chain. nih.gov The reaction is chemoselective for tyrosine, although some cross-reactivity with other residues like histidine can occur. nih.govnih.gov This side reaction can often be suppressed by controlling the reaction pH; performing the conjugation at a lower pH (e.g., 4.5) can improve tyrosine selectivity, though it may slow the reaction rate. nih.gov This method has been successfully used to modify viral capsids and to attach polyethylene (B3416737) glycol (PEG) chains to peptides. nih.gov

Recent work has expanded this strategy to include radiometal-containing diazonium salts for applications in PET imaging, demonstrating the reaction's versatility. nih.govacs.org The azo coupling proceeds under mild conditions (e.g., 4 °C, pH ~9), making it suitable for sensitive biological molecules. nih.gov

Example Conditions for Azo Coupling with L-Tyrosine
ReactantsBufferpHTemperatureRadiochemical YieldReference
L-Tyrosine + 64Cu-labeled NOTA-diazonium saltBorate Buffer8-94 °C80% nih.govresearchgate.net
L-Tyrosine + 68Ga-labeled NOTA-diazonium saltBorate Buffer8-94 °C56% nih.govresearchgate.net

Transition Metal-Mediated Approaches

Transition metal-catalyzed reactions have become indispensable in organic chemistry, and their application in modifying biological molecules is a rapidly expanding field. nih.gov These reactions offer a precise way to form new chemical bonds, including carbon-fluorine bonds, which are of significant interest in the life sciences. nih.gov While direct transition metal-mediated reactions involving this compound are not extensively documented in the initial search results, the broader context of transition metal catalysis in peptide and protein chemistry provides a framework for its potential applications. For instance, copper-catalyzed reactions have been successfully employed for the bioorthogonal cleavage of protecting groups on live cell membranes, demonstrating the potential for such metals to mediate reactions in complex biological environments. csic.es

Furthermore, transition metals like palladium have been used in decaging strategies for modified tyrosine residues within cells. csic.es The development of alcohol-enhanced copper-mediated radiofluorination for the synthesis of tracers like 6-L-[¹⁸F]Fluoro-m-tyrosine highlights the utility of transition metals in creating fluorinated amino acids for imaging and diagnostic purposes. mdpi.com These examples underscore the potential for developing novel transition metal-mediated methodologies that could specifically utilize this compound for peptide modification, labeling, or the synthesis of advanced biomaterials.

Sulfur-Fluoride Exchange (SuFEx) Chemistry

Sulfur-Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction, has emerged as a powerful tool for covalent protein modification. This approach utilizes the reactivity of sulfonyl fluorides (-SO₂F) and fluorosulfates (-OSO₂F) with nucleophilic amino acid residues. nih.gov The Fmoc-protected version of fluorosulfated tyrosine is a key reagent in this field, enabling the synthesis of peptides containing this reactive handle. nih.gov

Aryl fluorosulfates are notably stable under neutral and acidic conditions but can be activated to react with nucleophiles. nih.gov This combination of stability and tunable reactivity makes them ideal for biological applications. nih.govnih.gov For instance, fluorosulfate-L-tyrosine (FSY) can be genetically encoded into proteins in both E. coli and mammalian cells. Once incorporated, FSY can react with proximal lysine, histidine, and tyrosine residues to form covalent crosslinks, providing a powerful method for studying protein-protein interactions in vivo. nih.gov The synthesis of Fmoc-protected fluorosulfated tyrosine allows for its incorporation into peptides via standard solid-phase peptide synthesis (SPPS), which can then be used in a variety of chemoproteomic workflows. nih.govstanford.edu

The table below summarizes the key features of SuFEx chemistry for peptide and protein modification.

FeatureDescriptionReference
Reactive Group Aryl Fluorosulfate (B1228806) (-O-SO₂F) nih.gov
Reactivity Stable under neutral/acidic conditions, reacts with nucleophiles (Tyr, Lys, His) upon activation. nih.govnih.gov
Application Covalent protein modification, protein-protein interaction studies, chemoproteomics. nih.govnih.govstanford.edu
Key Building Block Fmoc-protected fluorosulfated tyrosine. nih.gov

Triazole Exchange Reactions

As an alternative to SuFEx, sulfur-triazole exchange (SuTEx) chemistry has been developed for the covalent modification of tyrosine residues. nih.gov This method utilizes sulfonyl-triazole probes, where the triazole acts as a leaving group. A key advantage of SuTEx is that the reactivity and specificity of the probes can be tuned by modifying the triazole leaving group. nih.gov

In comparative studies, sulfonyl-triazole probes have demonstrated enhanced reactivity compared to their sulfonyl-fluoride counterparts in solution. nih.gov This heightened reactivity can be harnessed to achieve high chemoselectivity for tyrosine residues within the proteome. By employing a chemical proteomic approach, SuTEx has been used to identify over 10,000 distinct tyrosine sites in approximately 3,700 proteins. nih.gov This methodology has been particularly successful in identifying hyper-reactive tyrosines located in functional protein domains. nih.gov

The proposed mechanism for SuTEx involves the nucleophilic attack of a tyrosine residue on the sulfur atom of the sulfonyl-triazole probe, leading to the displacement of the triazole leaving group and the formation of a covalent sulfonyl-tyrosine linkage. nih.gov

Applications in Chemoproteomics

Chemoproteomics aims to study proteins in complex biological samples using chemical probes. Both SuFEx and SuTEx chemistries, which can be initiated with derivatives of this compound, have significant applications in this field. nih.govstanford.edu Probes based on these chemistries are designed with a reactive group (the electrophile) and an enrichment tag, such as an alkyne handle, for subsequent detection and identification. nih.govstanford.edu

Fluorosulfate-containing macrocycles have been synthesized and screened for their ability to label proteins in cell lysates. stanford.edu This approach allows for the identification of "ligandable" proteins and their specific sites of modification. Similarly, SuTEx probes have been used for the global profiling of phosphotyrosine activation in cells, demonstrating the broad utility of this chemistry in studying cellular signaling events. nih.gov

The table below outlines the applications of SuFEx and SuTEx in chemoproteomics.

ChemistryProbe TypeApplicationKey FindingsReference
SuFEx Fluorosulfate-alkyne probesIdentification of ligandable proteinsMacrocyclic peptides with OSF electrophiles can specifically label proteins. stanford.edu
SuTEx Sulfonyl-triazole probesGlobal tyrosine reactivity profilingIdentified >10,000 tyrosine sites; discovered hyper-reactive tyrosines in functional domains. nih.gov

Mechanistic Probes in Enzymology

The introduction of fluorine into amino acids can subtly alter their electronic properties without significantly changing their size, making them excellent probes for studying enzyme mechanisms. 2-Fluoro-L-tyrosine, the core of the title compound, is particularly useful in the study of enzymes that recognize and process tyrosine.

Substrate Mimicry for Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs) are a family of enzymes that remove phosphate (B84403) groups from phosphorylated tyrosine residues, playing a crucial role in cellular signaling. nih.gov Dysregulation of PTP activity is associated with various diseases, making them important therapeutic targets. nih.govnih.gov

2-Fluoro-L-tyrosine can act as a mimic of phosphotyrosine (pTyr), the natural substrate for PTPs. The electron-withdrawing fluorine atom can modulate the pKa of the phenolic hydroxyl group, influencing its interaction with the enzyme's active site. While not a direct substrate, peptides containing 2-fluoro-L-tyrosine can be used to probe the active site of PTPs and to develop inhibitors. For example, modifications to phenyl-containing scaffolds, including the introduction of fluorine, have been explored in the design of inhibitors for low molecular weight protein tyrosine phosphatase (LMW-PTP). nih.gov

The development of dual inhibitors for PTP1B and TC-PTP is an area of active research, as single-target inhibitors can sometimes lead to compensatory effects. nih.gov The use of fluorinated analogs in these inhibitor design strategies can help to fine-tune their potency and selectivity. nih.gov

Enzyme Active Site Investigations

Beyond substrate mimicry, 2-fluoro-L-tyrosine can be used to investigate the detailed environment of an enzyme's active site. The fluorine atom serves as a sensitive reporter for NMR spectroscopy, allowing for the detection of subtle conformational changes upon binding to an enzyme.

In some enzymes, the active site is highly symmetric, and the binding of a chiral substrate like 2-fluoro-L-tyrosine can provide insights into the stereospecificity of the enzyme. mdpi.com For example, in amino acid oxidases, the precise positioning of the substrate in the active site is critical for catalysis, and even small changes, such as the introduction of a fluorine atom, can affect binding and reactivity. mdpi.com

Furthermore, in enzymes like the low-molecular weight protein tyrosine phosphatase from Mycobacterium tuberculosis (MptpA), substrate binding triggers a conformational change that closes the active site. nih.gov While not directly using 2-fluoro-L-tyrosine, this study highlights how substrate analogs can be used to understand the kinetic and conformational dynamics of enzyme catalysis. The use of fluorinated tyrosine analogs in such studies could provide a more detailed picture of these conformational transitions.

Tyrosinase-Resistant Analogues

Contrary to what might be expected, studies have shown that 2-fluoro-L-tyrosine is not a tyrosinase-resistant analogue. In fact, research on the interaction of fluorinated tyrosines with mushroom tyrosinase has demonstrated that 2-fluoro-L-tyrosine is a good substrate for the enzyme. nih.gov Tyrosinase, a copper-containing enzyme, catalyzes the hydroxylation of monophenols to catechols and the subsequent oxidation to quinones, key steps in melanin (B1238610) biosynthesis. nih.govresearchgate.net

A study investigating the oxygenation of 2-fluoro-L-tyrosine by mushroom tyrosinase found that it is processed by the enzyme with kinetic parameters comparable to the natural substrate, L-tyrosine. The oxygenation of 2-fluorotyrosine was found to be regioselective, yielding 6-fluorodopa. nih.gov Interestingly, the reaction also resulted in the production of fluoride (B91410) ions, both in the presence and absence of a reducing agent like ascorbic acid. nih.gov This indicates that the fluorine atom is abstracted during the enzymatic processing.

Another study focused on 3,5-difluorotyrosine (B1604624) (F2Y) reported that peptides containing this modified amino acid are resistant to the action of tyrosinase. nih.gov This suggests that the degree and position of fluorination on the tyrosine ring are critical determinants of its interaction with tyrosinase. While 2-fluoro-L-tyrosine is a substrate, the di-fluorinated version is resistant, making F2Y a more suitable candidate for applications requiring a tyrosinase-resistant tyrosine mimic. nih.gov this compound would be the starting material for synthesizing peptides to further investigate these enzymatic mechanisms.

Table 1: Kinetic Parameters of Mushroom Tyrosinase with Fluorinated Tyrosine Substrates

SubstrateVmax (relative to L-tyrosine)Vmax/Km (relative to L-tyrosine)
L-Tyrosine 1.001.00
2-Fluoro-L-tyrosine 0.851.30
3-Fluoro-L-tyrosine 1.100.80

Data adapted from a study on the oxygenation of fluorinated tyrosines by mushroom tyrosinase. nih.gov

Development of Radiolabeled Tracers for Research Imaging

Radiolabeled amino acids are a crucial class of tracers for positron emission tomography (PET) in oncology. nih.govfrontiersin.org They are valuable for imaging brain tumors, where the high glucose uptake of the normal brain can limit the utility of the most common PET tracer, [18F]FDG (2-deoxy-2-[18F]fluoro-D-glucose). nih.gov Amino acid tracers often show high uptake in tumor cells due to the upregulation of amino acid transporters, but low uptake in healthy brain tissue, leading to excellent image contrast. frontiersin.orgnih.gov While this compound is not directly used in the synthesis of the most common tyrosine-based PET tracers, the underlying molecule, 2-fluoro-L-tyrosine, is a component of some radiolabeled analogues developed for research. The Fmoc-protected version is essential for synthesizing peptides that could be radiolabeled for targeted imaging applications. nih.gov

Positron Emission Tomography (PET) Tracer Design and Synthesis (e.g., [18F]fluoroethyl-L-tyrosine)

A prominent example of a tyrosine-based PET tracer is O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET). nih.gov This tracer has demonstrated significant clinical utility, particularly in the diagnosis and management of brain tumors. nih.gov The synthesis of [18F]FET typically involves a two-step process where L-tyrosine is alkylated with a fluoroethyl group containing the positron-emitting isotope fluorine-18 (B77423) (18F). nih.gov

Several synthesis methods for [18F]FET have been developed, often starting from L-tyrosine or protected tyrosine derivatives. One common precursor is O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butylester. The synthesis involves nucleophilic substitution with [18F]fluoride followed by deprotection. While this compound is not the standard precursor for [18F]FET, the development of novel PET tracers is an active area of research, and Fmoc-protected amino acids are instrumental in creating peptide-based tracers that can target specific receptors on tumor cells. nih.govnumberanalytics.com

Table 2: Comparison of Synthesis Parameters for [18F]FET

PrecursorSynthesis TimeRadiochemical Yield (decay-corrected)Radiochemical Purity
L-tyrosine~50 min41%97-100%
O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butylester~80 min55-60%>99%

Data compiled from various synthesis reports. Current time information in Bangalore, IN.mdpi.com

Investigation of Metabolic Pathways using Radiolabeled Tyrosine Analogues

Radiolabeled tyrosine analogues are valuable tools for studying amino acid metabolism and protein synthesis in vivo. Unlike [18F]FET, which is not incorporated into proteins, other fluorinated tyrosine derivatives, such as 2-[18F]fluoro-L-tyrosine, have been shown to be incorporated into proteins. This property makes them potential tracers for measuring protein synthesis rates in tumors and other tissues.

The metabolic fate of a tracer determines its application. Tracers that are transported into the cell but not metabolized further, like [18F]FET, are useful for imaging amino acid transport. nih.gov In contrast, tracers that are incorporated into proteins can provide a measure of protein synthesis. The use of this compound allows for the creation of peptides containing this modified amino acid. These peptides can then be used in vitro and in cell-based assays to study the substrate specificity of enzymes involved in peptide and protein metabolism, providing valuable data for the design and interpretation of in vivo imaging studies.

Research into Brain Imaging Agents

The development of effective brain imaging agents is a major focus of radiopharmaceutical research. The ideal tracer for brain tumor imaging should exhibit high uptake in tumor tissue and low uptake in the surrounding healthy brain parenchyma. nih.gov Radiolabeled amino acids, including derivatives of tyrosine, have shown great promise in this area. frontiersin.org

[18F]FET has emerged as a highly successful brain imaging agent, offering better tumor delineation and specificity compared to [18F]FDG for certain types of brain tumors. nih.govmdpi.com It helps in the initial diagnosis, planning of biopsies and therapies, and in differentiating tumor recurrence from post-treatment changes. nih.gov

The role of this compound in this context is as a versatile building block for research and development. It enables the synthesis of novel peptides and peptidomimetics that could be designed to target specific receptors or transporters that are overexpressed in brain tumors. By incorporating 2-fluoro-L-tyrosine, these synthetic molecules can be studied for their binding affinity, stability, and transport properties. Successful candidates could then be radiolabeled to create next-generation brain imaging agents with improved specificity and diagnostic accuracy. The use of Fmoc chemistry is a cornerstone of this discovery process. researchgate.net

Analytical and Characterization Methodologies in Research

Chromatographic Purification Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) modality, stands as a cornerstone for the purification of peptides synthesized using N-Fmoc-2-fluoro-L-tyrosine. Following solid-phase peptide synthesis (SPPS) and cleavage from the resin, the crude peptide mixture contains the desired product alongside truncated sequences, deletion sequences, and byproducts from side-chain protecting groups. RP-HPLC effectively separates the target peptide based on its hydrophobicity.

In a typical workflow, peptides containing fluorinated tyrosine residues are purified using a C18 column. nih.gov The separation is achieved by applying a gradient of an organic solvent, such as acetonitrile (B52724) (CH₃CN), in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.gov For instance, a common deprotection solution used to cleave the peptide from the resin is a mixture of TFA, triisopropylsilane (B1312306) (TIPS), and water. nih.gov Following cleavage, the crude peptide can be directly purified by semi-preparative RP-HPLC. nih.gov The efficiency of this purification is high, with studies reporting isolated yields of over 60% for peptides containing modified tyrosine residues. nih.gov

The use of HPLC is not limited to purification; analytical RP-HPLC is also crucial for assessing the purity of the final product and for monitoring the progress of chemical reactions, such as the conversion of a precursor group to its final form on the peptide. nih.gov In some automated synthesis systems for radiolabeled tracers like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine, HPLC is a standard purification step, although cartridge-based solid-phase extraction methods have also been developed as an alternative for routine production. nih.govresearchgate.net

Table 1: Representative HPLC Purification Parameters for Modified Peptides

ParameterDetailsSource(s)
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.gov
Stationary Phase C18 Column nih.gov
Mobile Phase A 20 mM Ammonium Acetate in Water nih.gov
Mobile Phase B Acetonitrile (CH₃CN) nih.gov
Cleavage Cocktail 95:2.5:2.5 = TFA:TIPS:H₂O nih.gov
Detection UV Absorbance researchgate.net

Advanced Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Once purified, the structure and identity of this compound and the peptides containing it are confirmed using advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The presence of the fluorine atom makes ¹⁹F NMR a particularly valuable technique. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to high sensitivity. Its chemical shift is exquisitely sensitive to the local electronic environment, making it an effective probe for studying protein conformation, stability, allostery, and molecular interactions. nih.govnsf.gov

Mass Spectrometry (MS) provides an orthogonal method for characterization, offering precise molecular weight determination. Electrospray ionization mass spectrometry (ESI-MS) is routinely used to confirm the successful synthesis of this compound and, more importantly, to verify its incorporation into a peptide chain. nsf.gov For example, ESI-MS has been used to confirm that the incorporation of 2FY into proteins via metabolic labeling is highly efficient, often exceeding 90%. nsf.gov

Tandem mass spectrometry (MS/MS) is employed for peptide sequencing, confirming that the fluorinated amino acid is located at the correct position within the polypeptide chain. nih.gov This technique involves the fragmentation of the peptide ion within the mass spectrometer and analysis of the resulting fragment ions to deduce the amino acid sequence. High-resolution mass spectrometry can provide further confidence in the elemental composition of the synthesized molecules. nih.gov

Table 2: Key Analytical Properties of this compound

PropertyValue / MethodSource(s)
Molecular Formula C₂₄H₂₀FNO₅ nih.gov
Molecular Weight 421.4 g/mol nih.gov
Exact Mass 421.13255090 Da nih.gov
Primary Characterization ¹H NMR, ¹⁹F NMR, ¹³C NMR, Mass Spectrometry nih.govnsf.govnih.gov
Purity Specification >95% wuxiapptec.com

Assessment of Peptide/Protein Integrity and Purity after Incorporation

After synthesizing a peptide or protein with incorporated 2-fluoro-L-tyrosine, it is imperative to assess the integrity of the final product. This involves confirming that the full-length sequence has been produced, that the fluorinated residue is present, and that the sample is free from significant impurities.

The primary tools for this assessment are analytical RP-HPLC and mass spectrometry. nih.govnsf.gov Analytical HPLC, using a shallower gradient than preparative HPLC, can resolve the target peptide from very similar impurities, such as deletion or truncated sequences. A single, sharp peak in the chromatogram is a strong indicator of high purity. nih.gov

Mass spectrometry provides definitive proof of integrity. By comparing the experimentally measured molecular weight with the theoretical mass calculated from the peptide's sequence, researchers can confirm the successful synthesis of the full-length peptide and the correct incorporation of the 2-fluoro-L-tyrosine residue. nsf.gov For instance, when fluorosulfate-L-tyrosine (FSY), a related analogue, was incorporated into a protein, tandem MS was used not only to confirm its presence but also to identify the specific covalent linkages it formed with nearby residues, thereby verifying both its incorporation and its intended reactivity in vivo. nih.govacs.org The combination of these techniques ensures that the characterized peptides and proteins are suitable for subsequent structural or functional studies. acs.org

Advanced Research Directions and Future Perspectives

Design of Next-Generation Fluorinated Amino Acid Probes

The introduction of fluorine into amino acids provides a unique bioorthogonal handle for probing biological systems. The future design of fluorinated amino acid probes, including derivatives of 2-fluoro-L-tyrosine, is focused on enhancing their sensitivity, functionality, and applicability.

A primary application is in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Because fluorine is virtually absent in biological systems, a ¹⁹F label provides a clear spectroscopic window for monitoring protein structure, dynamics, and interactions without background noise. researchgate.net Future research aims to design next-generation probes by:

Tuning Electronic Properties: Modifying the position and number of fluorine substitutions on the aromatic ring of tyrosine can fine-tune the electronic environment, altering the ¹⁹F NMR chemical shift. This allows for the development of multi-plexed probes to simultaneously monitor different parts of a protein or multiple protein-protein interactions.

Creating Environment-Sensitive Probes: Researchers are designing fluorinated amino acids whose ¹⁹F NMR signal is highly sensitive to changes in the local microenvironment, such as polarity, solvent accessibility, or electric fields. These probes can report on subtle conformational changes that occur during protein folding, ligand binding, or enzyme catalysis. researchgate.net

Developing Fluorogenic Probes: A novel direction involves the design of fluorogenic non-canonical amino acids that become fluorescent only upon a specific event, such as binding to a target or undergoing a conformational change within a protein. nih.gov Inspired by the fluorophores in native fluorescent proteins, these "molecular rotor" amino acids could transform non-fluorescent proteins into custom-designed biosensors. nih.gov

The ultimate goal is to create a toolkit of fluorinated amino acids that can be used to label proteins with minimal perturbation, providing high-resolution insights into their function in vitro and in living cells.

Expanding the Scope of Site-Specific Modification Methodologies

The ability to introduce N-Fmoc-2-fluoro-L-tyrosine and other unnatural amino acids at specific positions in a polypeptide chain is crucial for their use as probes and functional modifiers. rsc.org Current methodologies are powerful, but future work is focused on improving their efficiency, accessibility, and scope.

Solid-Phase Peptide Synthesis (SPPS): This is the most direct method for incorporating this compound into synthetic peptides. nih.gov The Fmoc protecting group is standard in this technique, allowing for the straightforward integration of 2-fluoro-L-tyrosine into automated synthesis protocols. nih.gov Future advancements will likely focus on optimizing coupling conditions for sterically hindered or electronically demanding fluorinated amino acids and developing novel protecting group strategies to facilitate the synthesis of more complex and longer peptides.

Genetic Code Expansion: For incorporation into larger proteins produced in cellular systems, genetic code expansion is a powerful tool. researchgate.net This technique involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, TAG) and inserts the desired unnatural amino acid during protein translation. Fluorinated tyrosine derivatives have been successfully incorporated into proteins using this approach. researchgate.net Future research will focus on:

Improving the efficiency and fidelity of incorporation to achieve higher yields of the modified protein. researchgate.net

Expanding the number of available orthogonal systems to allow for the simultaneous incorporation of multiple, distinct unnatural amino acids.

Adapting these systems for use in a wider range of host organisms, including mammalian cells, for more direct studies in disease-relevant models.

The table below summarizes key methodologies for site-specific incorporation.

MethodologyDescriptionKey AdvantagesFuture Directions
Solid-Phase Peptide Synthesis (SPPS) Stepwise chemical synthesis of peptides on a solid support. This compound is used as a building block. nih.govHigh purity; precise control over sequence; ability to incorporate multiple different unnatural amino acids.Optimization for longer sequences; development of novel protecting groups and coupling reagents. nih.gov
Genetic Code Expansion Utilizes an engineered tRNA/synthetase pair to incorporate an unnatural amino acid in response to a stop codon during ribosomal protein synthesis. researchgate.netProduction of large proteins; incorporation in living cells; enables in-vivo studies. researchgate.netImproved efficiency and fidelity; expansion to new organisms (e.g., mammalian cells); multi-site incorporation. researchgate.net
Post-Translational Modification Enzymatic or chemical modification of a protein after its synthesis. For instance, using a fluorinase enzyme to add fluorine to a precursor. mdpi.comCan leverage the specificity of enzymes for targeted modification. mdpi.comEngineering enzymes with new specificities; developing more selective chemical modification reactions.

Interdisciplinary Applications in Materials Science and Biomedical Research

The unique properties conferred by fluorine are driving the application of this compound and related compounds in diverse interdisciplinary fields.

Biomedical Research: Fluorinated amino acids are making a significant impact on biomedical imaging and drug design.

Positron Emission Tomography (PET): The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter for PET imaging. Amino acid tracers like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) are used to visualize and diagnose tumors, particularly in the brain. researchgate.netnih.gov These tracers are transported into cancer cells by overexpressed amino acid transporters. Future research involves developing new ¹⁸F-labeled tyrosine analogs with improved tumor specificity, faster clearance from non-target tissues, and metabolic properties that provide a clearer diagnostic picture. researchgate.netnih.gov

Probing Protein-Protein Interactions: The incorporation of 2-fluoro-L-tyrosine can be used to study protein interactions that are critical in disease pathways. The fluorine atom can alter local electrostatic or hydrogen bonding potential, and its ¹⁹F NMR signal can be used to report directly on the binding interface. nih.gov

Materials Science: In materials science, fluorine's hydrophobicity and unique electronic properties are being exploited to create novel biomaterials.

Hyperstable Protein Structures: The incorporation of fluorinated amino acids can significantly enhance the thermal and chemical stability of proteins. nih.govresearchgate.net For example, replacing key residues within collagen mimetic peptides or coiled-coil domains with fluorinated counterparts can lead to hyperstabilized structures due to favorable fluorocarbon-fluorocarbon interactions or altered hydrophobic packing. nih.gov

Self-Assembling Materials: The precise placement of fluorinated residues can be used to direct the self-assembly of peptides into well-defined nanostructures, such as fibrils, tapes, or hydrogels. These materials have potential applications in tissue engineering, drug delivery, and as chiral materials for sensing applications. acs.org

Computational Studies and Molecular Modeling of Fluorinated Systems

Computational chemistry and molecular modeling are indispensable tools for predicting and understanding the impact of fluorination on biological molecules. These methods guide the rational design of new fluorinated amino acids and help interpret experimental data.

Future research in this area will focus on:

Predicting Conformational Effects: Accurately modeling how the substitution of hydrogen with a larger, highly electronegative fluorine atom affects local peptide backbone and side-chain conformation. This includes predicting changes in dihedral angles and the preference for specific rotameric states.

Quantifying Interactions: Developing more accurate force fields to model the non-covalent interactions of fluorine, including hydrogen bonds (where fluorine is a weak acceptor), dipole-dipole interactions, and the formation of fluorous phases. Understanding these interactions is key to predicting protein stability and binding affinities. mdpi.com

Calculating pKa Shifts: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic groups, such as the hydroxyl group of tyrosine. Computational pKa prediction methods can help anticipate these effects, which are critical for understanding enzyme mechanisms and pH-dependent protein behavior.

Simulating ¹⁹F NMR Parameters: Quantum mechanical calculations can predict ¹⁹F NMR chemical shifts. By correlating calculated shifts with specific protein structures and environments, computational models can aid in the interpretation of complex NMR spectra and provide structural restraints for modeling protein-ligand complexes.

By combining computational predictions with empirical data, researchers can accelerate the development cycle of new fluorinated probes and materials, moving from rational design to application more efficiently.

Q & A

Basic Research Questions

Q. What are the recommended methods for incorporating N-Fmoc-2-fluoro-L-tyrosine into solid-phase peptide synthesis (SPPS) to ensure high coupling efficiency?

  • Methodological Answer : Use coupling agents like HATU or HBTU with a 1.5–2.0 molar excess of the amino acid. Activate the carboxyl group in DMF or DCM with DIEA (2–4 equivalents). Monitor coupling completion via Kaiser test or ninhydrin assay. Pre-activation for 1–2 minutes before resin addition improves efficiency. Chiral purity must be verified due to potential racemization during synthesis .

Q. What analytical techniques validate the purity and enantiomeric integrity of this compound post-synthesis?

  • Methodological Answer :

  • HPLC : Use a chiral stationary phase (e.g., Chiralpak® IA) with a hexane/isopropanol mobile phase to resolve enantiomers.
  • LC-MS : Confirm molecular weight (MW = 439.44 g/mol) and detect impurities.
  • NMR : Analyze 19F^{19}\text{F} and 1H^{1}\text{H} spectra to verify fluorine substitution and aromatic proton environments .

Q. What storage protocols prevent decomposition of this compound?

  • Methodological Answer : Store desiccated at -20°C in amber vials to avoid moisture and light degradation. Avoid contact with strong oxidizers (e.g., peroxides) or acids, which may release toxic fumes. Purity >95% is maintained for 12–24 months under these conditions .

Advanced Research Questions

Q. How can coupling efficiency of this compound in sterically hindered peptides be optimized?

  • Methodological Answer :

  • Extended Coupling : Increase reaction time to 2–4 hours.
  • Microwave Assistance : Use 20–50 W power to enhance diffusion in dense sequences.
  • Double Coupling : Repeat activation steps with fresh reagents.
  • Alternative Activating Agents : Employ COMU or PyAOP for improved steric tolerance .

Q. How does 2-fluoro substitution impact tyrosine’s role in peptide-protein interactions, and how is this assessed experimentally?

  • Methodological Answer :

  • Hydrogen-Bonding Analysis : Compare fluorinated vs. non-fluorinated tyrosines using isothermal titration calorimetry (ITC) to measure binding affinity changes.
  • Structural Studies : Perform X-ray crystallography or cryo-EM to visualize fluorine’s spatial effects on active-site interactions.
  • Functional Assays : Monitor enzyme kinetics (e.g., kcat/KMk_{\text{cat}}/K_M) in systems like ribonucleotide reductase, where fluorotyrosines perturb radical transfer pathways .

Q. How do researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

  • Methodological Answer :

  • pH-Dependent Stability Assays : Conduct accelerated degradation studies (e.g., 40°C for 72 hours) in buffers (pH 2–10). Quantify decomposition via HPLC.
  • Scavenger Systems : Add 1% TIPS or EDT during TFA cleavage to minimize side reactions.
  • Data Normalization : Compare results against internal standards (e.g., Fmoc-Tyr-OH) to isolate fluorine-specific instability .

Q. What strategies are used to assess the biochemical activity of peptides containing this compound in enzyme engineering?

  • Methodological Answer :

  • Site-Specific Incorporation : Use nonsense codon suppression in E. coli or yeast to introduce fluorotyrosines at target positions.
  • Activity Profiling : Measure catalytic turnover in fluorinated vs. wild-type enzymes using stopped-flow spectroscopy.
  • Isotopic Labeling : Pair 19F^{19}\text{F}-NMR with 13C^{13}\text{C}-labeled substrates to track fluorine’s electronic effects on transition states .

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N-Fmoc-2-fluoro-L-tyrosine

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